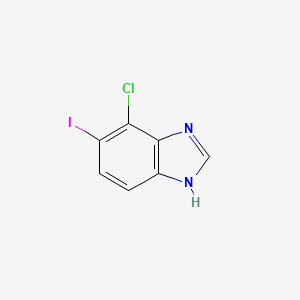
3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development. This compound, in particular, has a cyclopropyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine typically involves the reaction of cyclopropylamine with N,N-dimethylthiourea under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.
Cyclopropylamine and N,N-dimethylthiourea: These are the starting materials.
Dehydrating Agent: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Reaction Conditions: The reaction is typically conducted under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products. Continuous flow reactors may be used to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly for its antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of 3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the thiadiazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Cyclopropylamines: Compounds containing the cyclopropylamine moiety, which can influence their chemical and biological properties.
Uniqueness
3-Cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine is unique due to the combination of the cyclopropyl group and the thiadiazole ring. This combination imparts distinct chemical properties and biological activities that are not observed in other similar compounds. The presence of the cyclopropyl group can enhance the compound’s stability and its ability to interact with specific biological targets.
特性
IUPAC Name |
3-cyclopropyl-N,N-dimethyl-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S/c1-10(2)7-8-6(9-11-7)5-3-4-5/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDCWAWURTWTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NS1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(4-methoxyphenyl)methyl]phosphonate](/img/structure/B2754064.png)
![2-[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2754065.png)
![5-benzyl-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2754066.png)
![1-(4-BROMOBENZENESULFONYL)-4-[3-(3,5-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]PIPERIDINE](/img/structure/B2754068.png)



![N-[3-(4-Acetylpiperazin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2754076.png)

![Methyl 4-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B2754078.png)

![(Z)-N-(3-allyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2754082.png)
![N-(4-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2754086.png)
